molecular formula C10H10N2O B588310 1-Ethyl-1,8-naphthyridin-2(1H)-one CAS No. 146967-63-7

1-Ethyl-1,8-naphthyridin-2(1H)-one

Cat. No.: B588310
CAS No.: 146967-63-7
M. Wt: 174.203
InChI Key: XXLKFJFWLZKBPS-UHFFFAOYSA-N
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Description

1-Ethyl-1,8-naphthyridin-2(1H)-one is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. It belongs to a class of nitrogen-containing heterocycles known for a broad spectrum of pharmacological activities. The 1,8-naphthyridine core is a recognized pharmacophore in developing novel antiviral agents. Specifically, 1-hydroxy-2-oxo-1,8-naphthyridine derivatives have been explored as potent Integrase Strand Transfer Inhibitors (INSTIs) for treating HIV. These compounds exhibit low nanomolar potency against wild-type HIV and a broad panel of drug-resistant variants, with some preclinical candidates demonstrating superior antiviral profiles compared to established drugs . The mechanism involves chelating the magnesium ions in the viral integrase active site, thereby blocking the strand transfer step essential for viral replication . This scaffold also shows promise in other therapeutic areas. In immunology, selective 1,8-naphthyridin-2(1H)-one derivatives have demonstrated immunomodulatory effects on peripheral blood mononuclear cells, including blocking cell proliferation and down-regulating the production of pro-inflammatory cytokines like TNF-α . Furthermore, structural analogs have been identified as potent and selective inhibitors of Sphingomyelin Synthase 2 (SMS2), a key enzyme in sphingolipid metabolism, indicating potential for treating cardiovascular and metabolic diseases . The compound's versatility makes it a valuable building block for synthesizing more complex molecules targeting various biological pathways. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use.

Properties

CAS No.

146967-63-7

Molecular Formula

C10H10N2O

Molecular Weight

174.203

IUPAC Name

1-ethyl-1,8-naphthyridin-2-one

InChI

InChI=1S/C10H10N2O/c1-2-12-9(13)6-5-8-4-3-7-11-10(8)12/h3-7H,2H2,1H3

InChI Key

XXLKFJFWLZKBPS-UHFFFAOYSA-N

SMILES

CCN1C(=O)C=CC2=C1N=CC=C2

Synonyms

1,8-Naphthyridin-2(1H)-one,1-ethyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Insights:

In contrast, N1-hydroxy derivatives (e.g., 1-hydroxy-1,8-naphthyridin-2(1H)-one) act as metal chelators, inhibiting Mg²⁺-dependent enzymes like poxvirus resolvase and HIV integrase . Halogenation (e.g., C6-Cl) increases electrophilicity, making derivatives like 6-chloro-1,8-naphthyridin-2(1H)-one valuable intermediates for further functionalization .

Scaffold Replacement Alters Pharmacokinetics Replacing the naphthyridinone core with quinolin-2(1H)-one reduces lipophilicity (logP decreased by ~1 unit) while retaining high CB2 receptor affinity (Kᵢ = 0.6 nM). This modification improves metabolic stability in plasma .

Antiviral vs. Cannabinoid Receptor Applications 1-Ethyl derivatives target viral polymerases (HCMV), whereas hydroxy-substituted analogs (e.g., 1-hydroxy-1,8-naphthyridin-2(1H)-one) show broader antiviral activity against poxviruses and HIV . CB2-selective ligands (e.g., 1,8-naphthyridin-2(1H)-on-3-carboxamides) exhibit >700-fold selectivity over CB1 receptors, making them promising for neuroinflammatory and anticancer therapies .

Physicochemical and Pharmacokinetic Comparison

Table 2: Physicochemical Properties

Compound Name Molecular Weight (g/mol) logP (Predicted) Solubility (Water) Key Functional Groups
1-Ethyl-1,8-naphthyridin-2(1H)-one 174.20 1.8 Low Ethyl, ketone
1-Hydroxy-1,8-naphthyridin-2(1H)-one 162.14 0.5 Moderate Hydroxy, ketone
6-Chloro-1,8-naphthyridin-2(1H)-one 180.59 2.1 Very low Chloro, ketone
Quinolin-2(1H)-one 159.16 1.2 Moderate Ketone, aromatic

Key Insights:

  • Hydroxy-substituted derivatives (e.g., 1-hydroxy-1,8-naphthyridin-2(1H)-one) exhibit improved aqueous solubility compared to ethyl or chloro analogs, facilitating in vivo applications .

Preparation Methods

Reaction Mechanism

  • Substrate Preparation : A β-keto ester (e.g., ethyl acetoacetate) reacts with 2-aminopyridine derivatives.

  • Cyclization : ChOH facilitates hydrogen bonding with reactants, lowering activation energy for ring closure.

  • Ethyl Group Introduction : Ethylamine or ethyl bromide may serve as alkylating agents post-cyclization.

Experimental Optimization

  • Catalyst : ChOH (1 mol%) in water at 50°C under nitrogen.

  • Yield : >90% for analogous naphthyridines.

  • Advantages : Solvent-free, metal-free, and scalable.

Diazotization and Oxidation of 2-Amino Intermediates

A patented method for 1,8-naphthyridin-2(1H)-ones involves converting 2-amino precursors to 2-oxo derivatives. For 1-ethyl substitution, the synthesis proceeds as follows:

Stepwise Synthesis

  • Formation of 2-Amino-5,7-Disubstituted-1,8-Naphthyridine :

    • React 2,6-diaminopyridine with hexafluoroacetylacetone in phosphoric acid at 90–95°C.

    • Example : 2-Amino-5-trifluoromethyl-7-ethyl-1,8-naphthyridine.

  • Diazotization :

    • Treat the amino intermediate with sodium nitrite in trifluoroacetic acid (TFA) at 0–5°C.

    • Reaction Time : 1 hour at room temperature.

  • Oxidation :

    • Hydrolyze the diazonium intermediate to yield the 2-oxo group.

    • Yield : 60–75% after recrystallization.

Critical Parameters

  • Acid Choice : TFA ensures solubility of halogenated intermediates.

  • Safety : Use ice baths to control exothermic reactions during nitrite addition.

Cyclocondensation with Ethylamine Derivatives

A third route involves cyclocondensation of ethyl-substituted diketones with diamines. This method, though less documented for 1-ethyl derivatives, is inferred from analogous 1,6-naphthyridin-2(1H)-one syntheses.

Procedure

  • Reactants :

    • Ethylglyoxal and 2,6-diaminopyridine in acidic conditions.

  • Cyclization :

    • Heat at 80–100°C in phosphoric acid to form the naphthyridine core.

  • Post-Modification :

    • Introduce the 2-oxo group via oxidation or hydrolysis.

Challenges

  • Regioselectivity : Ensuring ethyl substitution at position 1 requires careful substrate design.

  • Yield Optimization : Limited data for 1,8-naphthyridines; 40% global yield reported for 1,6 analogs.

Comparative Analysis of Methods

Method Catalyst/Solvent Yield Scalability Green Metrics
Friedlander CondensationChOH/H₂O>90%HighExcellent (aqueous, low waste)
Diazotization-OxidationTFA/NaNO₂60–75%ModeratePoor (harsh acids)
CyclocondensationH₃PO₄~40%LowModerate

Industrial-Scale Considerations

Catalyst Recovery

  • ChOH is water-soluble, enabling reuse via simple phase separation.

Cost Analysis

  • TFA and NaNO₂ are inexpensive but require corrosion-resistant equipment .

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodKey Reagents/ConditionsYield (%)Reference
HalogenationKClO₃, HCl, 50°C78
Suzuki CouplingPd(PPh₃)₄, Cs₂CO₃, PhB(OH)₂86
Microwave Diels–AlderChlorobenzene, 220°C, 1 h65–95
Malonate CondensationDiethyl malonate, piperidine, EtOH51–78

Advanced: How can researchers resolve contradictions in product formation during synthesis of substituted derivatives under similar conditions?

Methodological Answer:
Contradictions often arise from competing reaction pathways. For instance, attempts to synthesize 1,8-naphthyridine derivatives from 6-aminopyridone and phenacylcyanide unexpectedly yielded pyridine-2-one due to intermediate degradation . To mitigate this:

  • Control Reactivity: Adjust temperature/pH to stabilize intermediates.
  • Monitor Kinetics: Use real-time NMR or LC-MS to detect side reactions .
  • Modify Substituents: Electron-withdrawing groups (e.g., nitro) can redirect pathways .
  • Computational Modeling: Predict thermodynamic favorability of products using DFT calculations .

Basic: What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity (e.g., distinguishing 3-acetyl vs. 4-hydroxy groups) .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns (e.g., loss of CO from the naphthyridinone core) .
  • X-ray Crystallography: Resolves stereochemistry and hydrogen-bonding networks (e.g., planar structure with π-π stacking in 7-amino derivatives) .
  • IR Spectroscopy: Confirms functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹) .

Advanced: What strategies enhance the binding affinity of 1,8-naphthyridin-2(1H)-one derivatives in nucleic acid recognition systems?

Methodological Answer:

  • Substitution Optimization: 7-Chloro derivatives (7-Cl-bT) increase duplex/triplex stability by +2–3.5°C/modification via enhanced π-stacking and H-bonding .
  • Preorganization: Rigidify the naphthyridinone core to reduce entropic penalty during binding .
  • Hybrid Systems: Incorporate into peptide nucleic acids (PNAs) for sequence-specific recognition .
  • Thermodynamic Profiling: Isothermal titration calorimetry (ITC) quantifies enthalpy-driven stabilization .

Advanced: How do modifications to the naphthyridine core impact pharmacological activity in cannabinoid receptor ligands?

Methodological Answer:

  • Core Replacement: Substituting 1,8-naphthyridin-2-one with quinolin-2-one alters CB2 selectivity (e.g., 3-carboxamide derivatives show 10-fold higher affinity for CB2 over CB1) .
  • Functional Groups: Adding 1,1-dioxido-benzothiadiazinyl groups enhances metabolic stability and bioavailability .
  • Structure-Activity Relationships (SAR): Alkyl chains (e.g., butyl) improve membrane permeability, while nitro groups enhance cytotoxicity in cancer cell lines .

Basic: What are the key considerations in designing catalytic systems for cyclization of naphthyridine precursors?

Methodological Answer:

  • Catalyst Selection: Transition metals (Pd, Cu) enable cross-coupling; Brønsted acids (H₂SO₄) facilitate cyclodehydration .
  • Solvent Effects: Polar aprotic solvents (DMF, ACN) stabilize charged intermediates .
  • Temperature Control: Microwave irradiation reduces reaction time (e.g., 1 hour vs. 24 hours conventional) .
  • Purification: Chromatography or recrystallization removes byproducts (e.g., halogenated impurities) .

Advanced: What thermodynamic factors contribute to Watson-Crick base pairing stability in modified naphthyridinone derivatives?

Methodological Answer:

  • Enthalpic Dominance: 7-Cl-bT derivatives stabilize duplexes via increased H-bonding and van der Waals interactions, not preorganization .
  • Base Pair Mismatch: Single mismatches reduce Tm by 8–12°C, ensuring specificity .
  • Sequence Context: Adjacent modifications (e.g., 7-Cl-bT pairs) synergistically enhance stability (ΔTm +3.5°C) .

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